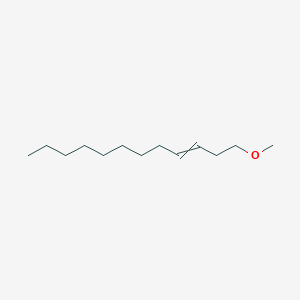
1-Methoxydodec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxydodec-3-ene is an organic compound with the molecular formula C13H26O. It is characterized by a methoxy group (-OCH3) attached to a dodecene chain, specifically at the first carbon, with a double bond located at the third carbon. This compound is part of the larger family of alkenes and ethers, combining properties of both functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxydodec-3-ene can be synthesized through various methods. One common approach involves the reaction of 1-dodecene with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methoxy derivative. The reaction typically requires controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the methoxylation process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxydodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form epoxides or diols.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield 1-methoxydodecane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 1-Methoxydodecane.
Substitution: Various substituted dodecenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxydodec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxydodec-3-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Methoxydodecane: Lacks the double bond, making it less reactive in addition reactions.
1-Methoxy-3-decene: Shorter carbon chain, affecting its physical properties and reactivity.
1-Methoxy-2-dodecene: Different position of the double bond, leading to variations in chemical behavior.
Uniqueness: 1-Methoxydodec-3-ene’s combination of a methoxy group and a double bond at specific positions makes it unique in its reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61140-72-5 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
1-methoxydodec-3-ene |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h10-11H,3-9,12-13H2,1-2H3 |
InChI-Schlüssel |
SQXLVAPLPXTENY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



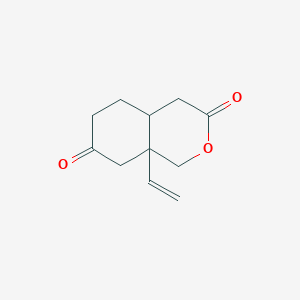
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
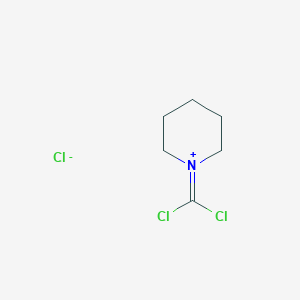

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
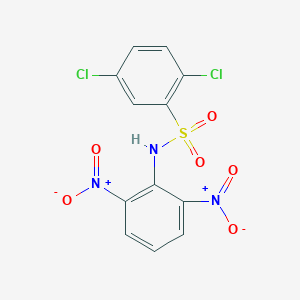

![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
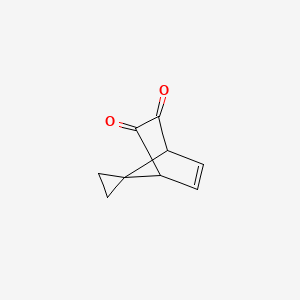
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
